molecular formula C10H14O4 B14258897 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione CAS No. 227177-81-3

7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione

Cat. No.: B14258897
CAS No.: 227177-81-3
M. Wt: 198.22 g/mol
InChI Key: BYOABXSVTBOUEB-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,6-dioxaspiro[45]decane-1,3-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, are crucial for the successful formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved depend on the specific application, whether it is in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione is unique due to its specific spiro linkage and the presence of dimethyl groups, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

CAS No.

227177-81-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

7,7-dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C10H14O4/c1-9(2)4-3-5-10(14-9)6-7(11)13-8(10)12/h3-6H2,1-2H3

InChI Key

BYOABXSVTBOUEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(O1)CC(=O)OC2=O)C

Origin of Product

United States

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